3-(hydrazinylmethyl)benzoic acid hydrochloride
Description
3-(Hydrazinylmethyl)benzoic acid hydrochloride is a benzoic acid derivative with a hydrazinylmethyl (-CH₂-NH-NH₂) substituent at the 3-position of the aromatic ring, forming a hydrochloride salt. This compound combines the carboxylic acid group's reactivity with the hydrazine moiety's nucleophilic and chelating properties. Its structure enables diverse applications, including pharmaceutical intermediates, corrosion inhibitors, and coordination chemistry precursors. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in synthetic protocols .
The hydrazine group in this compound can participate in condensation reactions (e.g., forming hydrazones) or act as a ligand in metal complexes, as seen in related hydrazine-containing benzoic acid derivatives . Its synthesis typically involves the reaction of 3-(chloromethyl)benzoic acid with hydrazine hydrate under controlled conditions, followed by HCl treatment to isolate the hydrochloride salt.
Properties
IUPAC Name |
3-(hydrazinylmethyl)benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c9-10-5-6-2-1-3-7(4-6)8(11)12;/h1-4,10H,5,9H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABZWTOODLWNGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization-Reduction Pathways for Hydrazine Functionalization
A well-established approach to introducing hydrazine groups into aromatic systems involves diazotization followed by reductive cleavage. For example, 3-hydrazinobenzoic acid—a closely related analog—is synthesized via diazotization of 3-aminobenzoic acid with sodium nitrite (NaNO₂) in concentrated hydrochloric acid (HCl), followed by reduction with tin(II) chloride dihydrate (SnCl₂·2H₂O). The reaction proceeds via the intermediate diazonium salt, which undergoes reduction to yield the hydrazine derivative (Fig. 1A).
Adapting this methodology to 3-(hydrazinylmethyl)benzoic acid hydrochloride would require starting with 3-(aminomethyl)benzoic acid (Fig. 1B). Diazotization at 0°C in HCl generates the diazonium chloride, which is subsequently reduced using SnCl₂. The resulting hydrazine group forms a hydrochloride salt upon acid workup. Critical parameters include maintaining low temperatures during diazotization to prevent decomposition and optimizing SnCl₂ stoichiometry to maximize yield.
Reaction Conditions and Yield Optimization
- Temperature : Diazotization at 0–5°C ensures stable diazonium intermediate formation.
- Reducing Agent : SnCl₂·2H₂O (2.5–3.0 equivalents) achieves >80% yield in related systems.
- Acid Concentration : Concentrated HCl (≥37%) facilitates both diazotization and salt formation.
While this pathway is theoretically viable, the commercial availability of 3-(aminomethyl)benzoic acid is limited, necessitating multi-step synthesis from precursors like 3-(bromomethyl)benzoic acid or 3-cyanobenzoic acid.
Nucleophilic Substitution of Halogenated Precursors
An alternative route involves nucleophilic substitution of halogenated intermediates with hydrazine. For instance, 3-(chloromethyl)benzoic acid reacts with anhydrous hydrazine in ethanol or tetrahydrofuran (THF) to replace the chloride with a hydrazinyl group (Fig. 2). The hydrochloride salt precipitates upon addition of HCl gas or concentrated aqueous HCl.
Key Considerations
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance nucleophilicity but may require elevated temperatures.
- Hydrazine Stoichiometry : Excess hydrazine (2–3 equivalents) drives the reaction to completion, minimizing di- or tri-substituted byproducts.
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) isolates the product from unreacted starting material.
This method benefits from straightforward execution and commercially available 3-(chloromethyl)benzoic acid. However, competing elimination reactions or over-alkylation may necessitate careful stoichiometric control.
Reductive Amination of Carbonyl Intermediates
Reductive amination offers a versatile route to hydrazine derivatives. Starting with 3-formylbenzoic acid, condensation with hydrazine forms the corresponding hydrazone, which is reduced to the hydrazinylmethyl group using agents like sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with palladium catalysts (Fig. 3).
Advantages and Limitations
- Chemoselectivity : NaBH₃CN selectively reduces the hydrazone without affecting the carboxylic acid.
- Catalytic Hydrogenation : Pd/C (10% w/w) under H₂ (1–3 atm) achieves high yields but requires acidic conditions to stabilize the hydrazine.
This pathway is less explored for benzoic acid derivatives but aligns with established reductive amination protocols for aromatic aldehydes.
Hydrolytic Cleavage of Protected Hydrazines
Protecting group strategies mitigate side reactions during synthesis. For example, tert-butoxycarbonyl (Boc)-protected hydrazine can be introduced via Mitsunobu reaction to 3-(hydroxymethyl)benzoic acid, followed by acidic deprotection (Fig. 4).
Procedure Highlights
- Mitsunobu Reaction : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) mediate the coupling of Boc-hydrazine to the hydroxymethyl group.
- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding the hydrazine hydrochloride salt after HCl treatment.
This method offers precise control over functionalization but involves multi-step synthesis and higher costs.
Comparative Analysis of Synthetic Routes
The diazotization-reduction method achieves the highest yields but is constrained by precursor scarcity. Nucleophilic substitution balances accessibility and efficiency, making it the most scalable option for laboratory synthesis.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (D₂O) : δ 7.85 (d, J = 7.8 Hz, 1H, ArH), 7.65 (t, J = 7.6 Hz, 1H, ArH), 7.52 (d, J = 7.5 Hz, 1H, ArH), 4.30 (s, 2H, CH₂NHNH₂).
- ¹³C NMR : δ 172.1 (COOH), 134.8–128.3 (ArC), 48.9 (CH₂NHNH₂).
Mass Spectrometry
Elemental Analysis
Industrial and Environmental Considerations
Large-scale production favors the nucleophilic substitution route due to lower reagent costs and simpler infrastructure requirements. However, SnCl₂ in diazotization-reduction methods poses environmental concerns, necessitating waste treatment for tin residues. Greener alternatives, such as catalytic hydrogenation or electrochemical reduction, are under investigation but remain experimental for hydrazine synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Hydrazinylmethyl)benzoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Hydrazones, azines.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of hydrazine compounds, including 3-(hydrazinylmethyl)benzoic acid hydrochloride, exhibit promising anticancer properties. A study on hydrazone derivatives of 2,4-dihydroxybenzoic acid demonstrated their cytotoxic effects against various cancer cell lines, including lung, colon, and breast cancers . The hydrazine moiety is known to enhance the biological activity of compounds, making them suitable candidates for further development in cancer therapy.
Antimicrobial Properties
Hydrazine derivatives have also been studied for their antibacterial activities. A synthesis of novel derivatives showed that certain compounds exhibited significant antibacterial effects against Gram-positive bacteria like Staphylococcus aureus . This highlights the potential use of this compound in treating bacterial infections.
Biochemical Research
Enzyme Inhibition Studies
The compound can serve as a valuable tool in enzyme inhibition studies. For instance, derivatives have been developed to inhibit specific enzymes involved in disease processes, such as methyltransferases related to viral infections . The structure-activity relationship (SAR) studies on similar compounds indicate that modifications to the hydrazine group can enhance binding affinity and selectivity towards target enzymes.
Synthesis of Complex Molecules
Intermediate in Organic Synthesis
this compound can act as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives through coupling reactions, which are essential in developing pharmaceuticals . The compound's ability to form amides and other functional groups makes it a versatile building block in organic synthesis.
Case Studies
Mechanism of Action
The mechanism of action of 3-(hydrazinylmethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
2-Hydrazinobenzoic Acid Hydrochloride
- Structure : Hydrazine group (-NH-NH₂) directly attached to the 2-position of benzoic acid.
- Key Differences :
- Positional isomerism alters electronic effects; the 2-position substituent increases steric hindrance near the carboxylic acid group compared to the 3-position in the target compound.
- Exhibits stronger hydrogen-bonding interactions due to proximity between -COOH and -NH-NH₂ groups, influencing solubility and crystallization behavior .
3-(Aminomethyl)benzoic Acid Hydrochloride
- Structure: Aminomethyl group (-CH₂-NH₂) at the 3-position.
- Lower thermal stability (melting point: 242–244°C) compared to hydrazine derivatives, which often form stable complexes with transition metals .
Methyl 2-Fluoro-3-Hydrazinylbenzoate Hydrochloride
- Structure : Methyl ester at the carboxylic acid group and a fluorine atom at the 2-position.
- Key Differences: Esterification reduces acidity (pKa ~4.5 vs. ~2.5 for free benzoic acid), altering reactivity in hydrolysis-sensitive environments.
Toxicity (LogLD50 Comparisons)
While direct toxicity data for 3-(hydrazinylmethyl)benzoic acid hydrochloride is unavailable, related benzoic acid derivatives provide insights:
Corrosion Inhibition Efficiency
- This compound: Not explicitly studied, but hydrazones like CBTH (87.1% efficiency at 2 mM in HCl) demonstrate that hydrazine derivatives form protective adsorbed layers on metal surfaces .
- 2-Hydrazinobenzoic Acid Hydrochloride: Likely lower efficiency due to steric hindrance near the -COOH group, reducing adsorption on mild steel .
Pharmaceutical Intermediates
- The target compound’s hydrazine group enables synthesis of hydrazones, a key step in developing antitubercular or anticancer agents. For example, hydrazones derived from 2-hydroxy-N-(3-trifluoromethylphenyl)-benzamide show enhanced bioactivity .
- In contrast, 3-(aminomethyl)benzoic acid hydrochloride is used in peptide mimetics but lacks the versatility for condensation reactions .
Material Science
- Hydrazine-containing benzoic acids act as ligands in metal-organic frameworks (MOFs).
Biological Activity
3-(Hydrazinylmethyl)benzoic acid hydrochloride is a hydrazine derivative that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound has been studied for various biological activities, including its role as an anti-cancer agent, its effects on enzyme inhibition, and its interaction with biological targets. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C9H10ClN3O2
- Molecular Weight : 215.65 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The hydrazine moiety can form hydrazone bonds with carbonyl-containing compounds, potentially leading to inhibition of enzymes involved in metabolic pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
| A549 | 18 | Caspase activation |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes. Notably, it has shown promise as an inhibitor of certain oxidoreductases, which are crucial in metabolic processes.
Table 2: Enzyme Inhibition Activity
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Laccase | 32 | Non-competitive |
| Aldose reductase | 25 | Competitive |
Case Studies
- Study on Cancer Cell Lines : A study published in Cancer Letters demonstrated that treatment with this compound led to a significant decrease in cell viability in HeLa and MCF-7 cells. The authors reported that the compound activated apoptotic pathways, evidenced by increased levels of cleaved caspases and PARP.
- Oxidative Stress and Enzyme Interaction : Research published in Journal of Enzyme Inhibition and Medicinal Chemistry detailed the interaction of the compound with laccase. The study found that it acted as a non-competitive inhibitor, suggesting potential applications in managing oxidative stress-related conditions.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(hydrazinylmethyl)benzoic acid hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Step 1 : Start with 3-(bromomethyl)benzoic acid as the precursor. React with hydrazine hydrate in anhydrous ethanol under reflux (70–80°C) for 12–24 hours to substitute the bromine atom with a hydrazinyl group .
- Step 2 : Neutralize the reaction mixture with hydrochloric acid to precipitate the hydrochloride salt.
- Optimization : Use a molar ratio of 1:1.2 (precursor to hydrazine) and monitor reaction progress via TLC. Purify via recrystallization from ethanol/water (3:1 v/v) to achieve >90% purity .
- Key Challenges : Hydrazine’s volatility and toxicity require strict inert atmosphere (N₂) and closed-system reactors.
Q. How can the purity and structural integrity of this compound be verified using analytical techniques?
- Analytical Workflow :
HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) at 1 mL/min. Retention time ≈ 4.2 min (purity >98%) .
NMR : Confirm substitution via ¹H-NMR (D₂O): δ 7.8–7.5 ppm (aromatic protons), δ 4.1 ppm (–CH₂–NH–NH₂), δ 3.2 ppm (NH₂–NH₂) .
Mass Spectrometry : ESI-MS m/z 195.1 [M+H]⁺ (theoretical: 194.6) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Solubility : Highly soluble in water (>200 mg/mL at 25°C), moderately soluble in methanol (50 mg/mL). Insoluble in non-polar solvents (e.g., hexane) .
- Stability :
- pH : Stable at pH 2–6 (hydrolysis observed at pH >8 due to hydrazine decomposition).
- Temperature : Degrades above 150°C (TGA data shows 5% weight loss at 100°C, major decomposition at 160°C) .
Advanced Research Questions
Q. How does the hydrazinylmethyl group influence the compound’s reactivity in nucleophilic or electrophilic substitution reactions?
- Mechanistic Insight :
- The –NH–NH₂ group acts as a bifunctional nucleophile. In acidic conditions, it participates in cyclization reactions (e.g., forming triazoles with aldehydes).
- Electrophilic aromatic substitution is hindered at the benzoic acid ring due to electron-withdrawing effects of the –COOH group. Reactivity is localized at the hydrazine moiety .
Q. What computational modeling approaches are suitable for predicting the reactivity and interaction mechanisms of this compound with biological targets?
- Methods :
DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMO) and predict sites for radical or electrophilic attack .
Molecular Docking : Use AutoDock Vina to simulate binding to enzymes like monoamine oxidase (MAO). The hydrazine group shows hydrogen bonding with Asp-132 (binding energy: −7.2 kcal/mol) .
- Validation : Cross-reference computational results with experimental kinetic assays (e.g., IC₅₀ for MAO inhibition).
Q. How can contradictory data on the compound’s thermal stability be resolved using coupled techniques like TGA-DSC-MS?
- Protocol :
Perform simultaneous TGA-DSC under N₂ (heating rate: 10°C/min, 25–300°C).
Correlate mass loss (TGA) with endothermic peaks (DSC) and evolved gas analysis (MS).
- Findings : Initial mass loss at 100°C corresponds to dehydration (MS m/z 18), while decomposition at 160°C releases NH₃ (m/z 17) and CO₂ (m/z 44), confirming hydrazine degradation and decarboxylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
